molecular formula C17H21N3O4S B2932420 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034589-63-2

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2932420
CAS No.: 2034589-63-2
M. Wt: 363.43
InChI Key: GAJPEBPJOMZJOT-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Derivatives and Therapeutic Research

Sulfonamide derivatives, such as those mentioned in several studies, are extensively explored for their therapeutic potential. For instance, sulfapyridine and its polymorphism have been investigated for their effects on patients with inflammatory bowel diseases, indicating the importance of these compounds in developing treatments for chronic conditions (Das & Eastwood, 1975). Moreover, the study of metabolic pathways and genetic polymorphisms, as shown in the research on cytochrome P450 and NAT gene polymorphisms, provides insights into how these compounds can be optimized for individualized medicine (Suzuki et al., 2008).

Environmental and Exposure Studies

Some studies explore the environmental presence and human exposure to sulfonamide derivatives, underscoring their relevance in environmental health sciences. For example, research on perfluorinated sulfonamides in indoor and outdoor air highlights the environmental persistence and potential human exposure to these compounds, raising concerns about their environmental impact and necessitating further research into their safe use and disposal methods (Shoeib et al., 2005).

Drug Discovery and Pharmacokinetics

The pharmacokinetics and metabolic pathways of sulfonamide derivatives are critical for drug discovery and development. Studies like the one on "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist" elucidate how these compounds are metabolized and eliminated in the human body, providing essential information for optimizing their efficacy and safety profiles (Renzulli et al., 2011).

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-25(22,14-5-6-16-17(10-14)24-9-3-8-23-16)19-12-13-11-18-20-7-2-1-4-15(13)20/h5-6,10-11,19H,1-4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJPEBPJOMZJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCCO4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.